N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-22(21,17-6-2-1-3-7-17)18-14-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13,18H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJMLKNPWDYBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and physicochemical properties of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
This guide provides an in-depth technical analysis of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide , a secondary sulfonamide scaffold integrating a pyrrole-substituted benzyl group with a benzenesulfonyl core. This document is designed for medicinal chemists and drug development professionals, focusing on structural properties, synthetic pathways, and physicochemical characterization.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
-
Molecular Formula:
-
Molecular Weight: 312.39 g/mol
-
SMILES: c1ccc(cc1)S(=O)(=O)NCc2ccc(cc2)n3cccc3
-
Core Scaffold: N-benzylbenzenesulfonamide (Secondary Sulfonamide)
Structural Dissection
The molecule consists of three distinct pharmacophoric domains that dictate its physicochemical behavior and binding potential:
-
Benzenesulfonyl Moiety (Head): A lipophilic, electron-withdrawing aromatic sulfonyl group. Unlike primary sulfonamides (
), the secondary sulfonamide nitrogen here lacks the acidity required for strong zinc coordination in Carbonic Anhydrase (CA) active sites, altering its pharmacological profile. -
Benzyl Linker (Spacer): A methylene bridge (
) connecting the sulfonamide nitrogen to the central phenyl ring. This spacer introduces rotational freedom (torsion angle flexibility), allowing the molecule to adopt a "V-shape" or extended conformation depending on the binding pocket. -
4-(1H-pyrrol-1-yl)phenyl Group (Tail): A biaryl-like system where a pyrrole ring is fused to the phenyl ring via a C-N bond. The pyrrole acts as a slightly electron-rich, aromatic heterocycle capable of
- stacking and hydrophobic interactions.
Electronic Properties (ESP)
-
Sulfonyl Group: Creates a region of high negative electrostatic potential around the oxygens, serving as a hydrogen bond acceptor (HBA).
-
Sulfonamide NH: Acts as a hydrogen bond donor (HBD). Due to the electron-withdrawing nature of the sulfonyl group, this proton is acidic, though significantly less so than in primary sulfonamides.
-
Pyrrole Ring: The nitrogen lone pair is part of the aromatic sextet, making the pyrrole nitrogen non-basic and non-nucleophilic under physiological conditions.
Physicochemical Properties
The following data represents a synthesis of calculated values and empirical trends observed in structural analogs (e.g., N-benzylbenzenesulfonamide, CAS 837-18-3).
| Property | Value / Range | Description |
| Molecular Weight | 312.39 g/mol | Optimal for oral bioavailability (<500 Da). |
| LogP (Octanol/Water) | 3.2 – 3.8 (Est.) | Highly lipophilic due to the two phenyl rings and pyrrole moiety. |
| pKa (Sulfonamide NH) | 10.5 – 11.2 | Weakly acidic. Remains neutral at physiological pH (7.4). |
| TPSA | ~55 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 | Sulfonamide -NH-. |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Sulfonamide N (weak). |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in water. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, DCM, Acetone. |
Solubility & Stability Profile
-
Aqueous Solubility: The compound is lipophilic and exhibits poor aqueous solubility. Formulation requires co-solvents (e.g., PEG400, DMSO) or encapsulation (cyclodextrins).
-
Chemical Stability: The sulfonamide bond is hydrolytically stable under neutral and acidic conditions. It resists hydrolysis in basic conditions better than amides but can be cleaved under harsh acidic reflux (e.g., 48% HBr).
-
Oxidative Stability: The pyrrole ring is electron-rich and susceptible to oxidation (e.g., by singlet oxygen or metabolic P450s) at the
-positions (C2/C5), potentially leading to ring-opening metabolites.
Synthetic Methodology
The synthesis follows a convergent strategy, coupling the sulfonyl core with the pyrrole-functionalized amine.
Retrosynthetic Analysis
The molecule is disconnected at the sulfonamide bond (
Step-by-Step Protocol
Step 1: Paal-Knorr Pyrrole Synthesis
-
Reactants: 4-Aminobenzonitrile + 2,5-Dimethoxytetrahydrofuran.
-
Conditions: Glacial acetic acid, Reflux, 2-4 hours.
-
Mechanism: Acid-catalyzed condensation of the primary amine with the masked 1,4-dicarbonyl to form the pyrrole ring.
-
Product: 4-(1H-pyrrol-1-yl)benzonitrile.
Step 2: Nitrile Reduction
-
Reactants: 4-(1H-pyrrol-1-yl)benzonitrile +
(Lithium Aluminum Hydride). -
Conditions: Anhydrous THF,
. -
Product: 4-(1H-pyrrol-1-yl)benzylamine.
-
Note: Care must be taken to avoid reducing the pyrrole ring, though pyrroles are generally resistant to
under standard conditions.
Step 3: Sulfonylation (Coupling)
-
Reactants: 4-(1H-pyrrol-1-yl)benzylamine (1.0 eq) + Benzenesulfonyl chloride (1.1 eq).
-
Base: Triethylamine (TEA) or Pyridine (2.0 eq) to scavenge HCl.
-
Solvent: Dichloromethane (DCM) or THF.[2]
-
Procedure:
-
Dissolve amine in DCM at
.[3] -
Add TEA.
-
Dropwise addition of benzenesulfonyl chloride.
-
Stir at RT for 4–12 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then saturated
, then brine. Dry over . -
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).
-
Synthetic Pathway Diagram
Caption: Convergent synthetic route utilizing Paal-Knorr cyclization followed by nitrile reduction and sulfonamide coupling.
Biological & Pharmacological Context
Carbonic Anhydrase (CA) Interaction
Unlike primary sulfonamides (e.g., Acetazolamide, Sulfanilamide) which are potent CA inhibitors, N-substituted sulfonamides generally lack affinity for the CA active site.
-
Mechanism: The primary sulfonamide anion (
) binds directly to the ion in the enzyme. -
Observation: Substitution on the nitrogen (N-benzyl) sterically hinders this interaction and removes the proton necessary for the ionization state required for binding.
Potential Therapeutic Applications
-
Anticancer (Tubulin Targeting): Sulfonamides with bulky lipophilic tails (like the pyrrole-benzyl group) often exhibit anti-mitotic activity by binding to the colchicine site of tubulin.
-
11
-HSD1 Inhibition: The structural motif (lipophilic sulfonamide) resembles known inhibitors of -hydroxysteroid dehydrogenase type 1, a target for metabolic syndrome. -
Antibacterial (Non-traditional): While not a folate synthesis inhibitor (sulfa drug mechanism requires primary amine), the lipophilicity may allow membrane permeation for off-target bacterial toxicity.
Structure-Property Relationship (SAR) Map
Caption: Functional decomposition of the molecule highlighting the role of each pharmacophore.
References
-
Synthesis of Pyrrole-Sulfonamides
-
N-Benzylbenzenesulfonamide Properties
-
Sulfonylation Protocols
-
Paal-Knorr Reaction Mechanism
- Title: Paal-Knorr Pyrrole Synthesis.
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-BENZYLBENZENESULFONAMIDE CAS#: 837-18-3 [m.chemicalbook.com]
- 6. Benzenesulfonamide, N-benzyl- | C13H13NO2S | CID 95236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamides | Fisher Scientific [fishersci.at]
- 8. shaalaa.com [shaalaa.com]
- 9. scilit.com [scilit.com]
- 10. par.nsf.gov [par.nsf.gov]
The Ascendant Trajectory of Pyrrolyl-Benzyl Benzenesulfonamides: A Technical Guide to Therapeutic Innovation
This guide delves into the burgeoning field of pyrrolyl-benzyl benzenesulfonamide derivatives, a class of molecules demonstrating significant therapeutic promise across oncology, inflammation, and neurodegeneration. We will traverse the synthetic landscape, dissect the intricate mechanisms of action, and illuminate the preclinical evidence that positions these compounds as compelling candidates for next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this versatile chemical scaffold.
The Architectural Blueprint: Synthesis of Pyrrolyl-Benzyl Benzenesulfonamides
The therapeutic efficacy of a compound is intrinsically linked to its molecular architecture. The synthesis of pyrrolyl-benzyl benzenesulfonamide derivatives is a multi-step process that allows for a high degree of structural diversification, which is crucial for optimizing biological activity. A common and effective synthetic route is initiated from commercially available starting materials, culminating in the desired molecular hybrids.
A representative synthetic approach involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran.[1] This reaction, typically conducted under reflux in a mixture of p-dioxane and glacial acetic acid, yields the final N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.[1] The structural integrity of the synthesized compounds is routinely confirmed through spectroscopic methods such as IR, 1H NMR, and 13C NMR.[1]
The versatility of this synthetic strategy lies in the ability to introduce a wide array of substituents on both the aryl/heteroaryl moiety of the benzenesulfonamide and the pyrrole ring. This modularity is paramount for exploring the structure-activity relationships (SAR) and fine-tuning the pharmacological profile of these derivatives.
General Synthetic Protocol
The following is a generalized protocol for the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, based on established literature.[1]
Step 1: Synthesis of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides
-
This intermediate can be prepared by reacting 4-acetylaminobenzenesulfonyl chloride with the appropriate aryl or heteroaryl amine.
-
The subsequent hydrolysis of the acetamido group yields the primary amine.
Step 2: Synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides
-
To a solution of the appropriate 4-amino-N-(aryl/heteroaryl)benzenesulfonamide in a mixture of p-dioxane and glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.
-
Reflux the reaction mixture for 24-26 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
Therapeutic Frontiers: Unraveling the Multifaceted Potential
The pyrrolyl-benzyl benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] This section will explore their therapeutic potential in key disease areas.
Oncology: A Multi-pronged Attack on Cancer
Pyrrolyl-benzyl benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][3][4]
A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1] Studies have shown that certain derivatives can trigger apoptosis in various cancer cell lines, including colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancers.[1] For instance, compound 28 , a quinolin-8-yl substituted derivative, was found to be a potent inducer of apoptosis in these cell lines.[1]
The induction of apoptosis is often preceded by cell cycle arrest. Treatment with these compounds can cause a concentration-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, effectively halting cell proliferation.[1]
Caption: Mechanism of anticancer action via cell cycle arrest and apoptosis.
Beyond inducing apoptosis, these derivatives can target specific signaling pathways that are crucial for cancer cell survival and proliferation.
-
Carbonic Anhydrase (CA) Inhibition: Several pyrrole and indole benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[3][5]
-
Wnt/β-Catenin Signaling Pathway Inhibition: Some derivatives have demonstrated the ability to suppress the Wnt/β-catenin signaling pathway, a critical pathway involved in cell fate, proliferation, and migration that is often dysregulated in cancer.[3][4]
-
Receptor Tyrosine Kinase (RTK) Inhibition: The benzenesulfonamide scaffold is a known kinase inhibitor.[6][7] Derivatives have been shown to target RTKs like Tropomyosin receptor kinase A (TrkA), which is a potential target for glioblastoma (GBM) treatment.[6][7][8][9]
Caption: Inhibition of multiple oncogenic pathways.
The following table summarizes the in vitro cytotoxic activity of representative pyrrolyl-benzyl benzenesulfonamide derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 28 | HCT-116 (Colon) | 3 | [1] |
| 28 | HeLa (Cervical) | 7 | [1] |
| 28 | MCF-7 (Breast) | 5 | [1] |
| AL106 | U87 (Glioblastoma) | 58.6 | [6][8][9] |
| cpd 21 | HepG2 (Liver) | 0.5 - 0.9 | [10] |
| cpd 21 | DU145 (Prostate) | 0.5 - 0.9 | [10] |
| cpd 21 | CT-26 (Colon) | 0.5 - 0.9 | [10] |
| cpd 19 | MGC 80-3 (Gastric) | 1.0 - 1.7 | [10] |
| cpd 19 | HCT-116 (Colon) | 1.0 - 1.7 | [10] |
Anti-Inflammatory Potential: Targeting the Flames of Inflammation
Inflammation is a hallmark of numerous chronic diseases. Benzenesulfonamide-containing compounds have long been recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12]
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX enzymes. However, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects. Pyrrolyl- and pyrazolyl-benzenesulfonamide derivatives have been investigated as selective COX-2 inhibitors, offering a potentially safer therapeutic window.[11][12][13] Selective COX-2 inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.[11]
The anti-inflammatory activity of these compounds has been validated in preclinical models. The carrageenan-induced rat paw edema model is a standard assay for evaluating acute inflammation.[2][12] In this model, the administration of active benzenesulfonamide derivatives leads to a significant reduction in paw swelling, comparable to or exceeding that of standard anti-inflammatory drugs like indomethacin.[2]
Neuroprotection: Shielding the Brain from Degeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. Pyrrole-containing compounds are being explored for their neuroprotective effects, which are often multifactorial.[14][15][16]
Monoamine oxidase B (MAO-B) is an enzyme involved in the breakdown of neurotransmitters like dopamine.[14] Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Furthermore, MAO-B activity contributes to the generation of reactive oxygen species (ROS), leading to oxidative stress, a key factor in neuronal cell death.[14] Several pyrrole derivatives have been identified as potent and selective MAO-B inhibitors.[14][15]
The pyrrole nucleus itself possesses antioxidant properties, and derivatives can act as free radical scavengers.[15] This antioxidant activity helps to mitigate the oxidative stress that is a common pathological feature of many neurodegenerative disorders.[15]
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The following are representative protocols for key assays used to evaluate the therapeutic potential of pyrrolyl-benzyl benzenesulfonamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This assay evaluates the in vivo anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the rats.
-
Carrageenan Injection: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The pyrrolyl-benzyl benzenesulfonamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The modularity of its synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity against a range of biological targets. The demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration underscores the significant therapeutic potential of this class of compounds.
Future research should focus on several key areas:
-
Lead Optimization: Further refinement of the lead compounds to enhance their pharmacokinetic and pharmacodynamic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Safety: Comprehensive evaluation of the most promising candidates in advanced preclinical models to assess their in vivo efficacy and safety profiles.
-
Clinical Translation: Progression of the most promising candidates into clinical trials to evaluate their therapeutic potential in humans.
The continued exploration of pyrrolyl-benzyl benzenesulfonamide derivatives holds the promise of delivering novel and effective treatments for some of the most challenging diseases of our time.
References
-
Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018). National Institutes of Health. [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). ACS Omega. [Link]
- Prodrugs of benzenesulfonamide-containing COX-2 inhibitors. (1999).
-
Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. (2009). PubMed. [Link]
-
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. (2023). National Institutes of Health. [Link]
-
1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. (2023). PubMed. [Link]
-
Some bioactive pyrrole–sulfonamide compounds. (n.d.). ResearchGate. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). National Institutes of Health. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). SpringerLink. [Link]
-
Synthesis and pharmacological evaluation of new pyrazolyl benzenesulfonamides linked to polysubstituted pyrazoles and thiazolidinones as anti-inflammatory and analgesic agents. (2016). ResearchGate. [Link]
- Benzenesulfonamide compounds and their use as therapeutic agents. (2020).
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). MDPI. [Link]
-
Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (n.d.). National Institutes of Health. [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). National Institutes of Health. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). PubMed. [Link]
-
Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (n.d.). National Institutes of Health. [Link]
-
Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. (n.d.). National Institutes of Health. [Link]
-
Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). MDPI. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]
-
Structure activity relationship study. (n.d.). ResearchGate. [Link]
-
Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2025). ResearchGate. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). National Institutes of Health. [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. [Link]
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science. [Link]
Sources
- 1. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. US5932598A - Prodrugs of benzenesulfonamide-containing COX-2 inhibitors - Google Patents [patents.google.com]
- 12. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comprehensive Review of the Biological Activities of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The intersection of the pyrrole and benzenesulfonamide scaffolds has yielded a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its structurally related analogs. With a primary focus on their well-documented anticancer properties, this review delves into their efficacy against various cancer cell lines, their role in inducing apoptosis and cell cycle arrest, and their potential as dual-target inhibitors. Furthermore, this guide explores the broader pharmacological landscape of benzenesulfonamide derivatives, suggesting potential for anti-inflammatory and antimicrobial applications. Detailed experimental protocols and mechanistic pathway diagrams are provided to equip researchers with the necessary information to advance the study of this promising class of molecules.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." Both the pyrrole and benzenesulfonamide moieties fall into this esteemed category. The pyrrole ring, a nitrogen-containing heterocycle, is a fundamental component of many natural products, including heme, vitamin B12, and various alkaloids.[1] Its derivatives have demonstrated a wide array of therapeutic applications, functioning as fungicides, antibiotics, and notably, as potent antitumor agents.[1] Several successful anticancer drugs, such as sunitinib and obatoclax, feature the pyrrole core, highlighting its importance in oncology drug design.[1]
Similarly, the benzenesulfonamide group is a cornerstone of numerous pharmaceuticals.[2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, carbonic anhydrase inhibitory, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The fusion of these two privileged scaffolds into a single molecular entity, as seen in N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its analogs, presents a compelling strategy for the development of novel therapeutic agents with potentially multifaceted mechanisms of action. This guide will synthesize the current understanding of the biological activities associated with this chemical class, with a particular emphasis on their anticancer potential.
Synthesis and Characterization
The synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives is typically achieved through a multi-step process. A common synthetic route involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran.[1][4] This reaction is generally carried out in a mixture of p-dioxane and glacial acetic acid under reflux conditions for an extended period, typically 24-26 hours.[1]
The starting 4-amino-N-(aryl/heteroaryl)benzenesulfonamides can be prepared by reacting 4-acetylaminobenzenesulfonyl chloride with the appropriate aryl or heteroaryl amine, followed by hydrolysis of the acetyl group. The structures of the final compounds are confirmed using standard spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).[1] For instance, the successful formation of the pyrrole ring can be confirmed by the appearance of characteristic signals in the ¹H NMR spectrum.[1]
A general synthetic scheme is depicted below:
Caption: General synthetic route for N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides.
Anticancer Activity: A Primary Therapeutic Target
The most extensively studied biological activity of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its analogs is their potent anticancer effect. In vitro studies have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the colon (HCT-116), cervix (HeLa), and breast (MCF-7).[1][4]
Structure-Activity Relationships and Cytotoxicity
A key determinant of the anticancer potency of these compounds lies in the nature of the substituent on the benzenesulfonamide nitrogen. For instance, derivatives bearing a quinolin-8-yl moiety have been shown to be among the most potent anticancer agents in this class.[1] One particular compound, referred to as compound 28 in a prominent study, exhibited impressive IC50 values of 3 µM, 7 µM, and 5 µM against HCT-116, HeLa, and MCF-7 cells, respectively.[1][4] The position of substituents on the quinoline ring also plays a crucial role; for example, a 2-methylquinolin-8-yl substituent maintained high activity against HCT-116 cells but showed reduced activity against MCF-7 cells.[1] In contrast, a 2-methylquinolin-6-yl group resulted in a significant loss of activity.[1]
| Compound ID (Reference) | Substituent (Ar/Het) | HCT-116 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 28 [1] | Quinolin-8-yl | 3 | 7 | 5 |
| 29 [1] | 2-Methylquinolin-8-yl | 9 | 25 | >50 |
| 30 [1] | 7-Methylquinolin-8-yl | 19 | 50 | 33 |
| 31 [1] | 2-Methylquinolin-6-yl | >100 | >100 | >100 |
Table 1: In vitro cytotoxic activity (IC50) of selected N-(quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives after 72 hours of incubation.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of the more potent N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide analogs are mediated through the induction of apoptosis and cell cycle arrest.[1][4] Detailed mechanistic studies on the highly active compound 28 revealed that it promotes cell cycle arrest in the G2/M phase in cancer cells.[1][4] This is accompanied by an increase in the population of apoptotic cells and the activation of caspases, which are key executioners of the apoptotic process.[1][4]
Caption: Proposed mechanism of anticancer action via cell cycle arrest and apoptosis induction.
Dual-Targeting Inhibition: Carbonic Anhydrase and Wnt/β-Catenin Signaling
Recent research has expanded the mechanistic understanding of certain pyrrole-benzenesulfonamide derivatives, identifying them as dual-targeting inhibitors of human carbonic anhydrases (hCAs) and the Wnt/β-catenin signaling pathway.[5][6][7] This is particularly significant as both hCAs (especially isoforms IX and XII) and the Wnt/β-catenin pathway are implicated in oncogenesis and drug resistance.[5][7]
One such derivative, 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, demonstrated potent inhibition of hCA isoforms, particularly hCA XII.[5][6] This compound also suppressed the Wnt/β-catenin signaling pathway and its downstream target genes.[5][6] Importantly, this dual-targeting agent showed strong inhibition of viability in various cancer cells, including those that are multidrug-resistant, and was able to restore sensitivity to doxorubicin in resistant cell lines.[5][6][7] This suggests a promising avenue for overcoming drug resistance in cancer therapy.
Other Potential Biological Activities
While the anticancer properties of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide derivatives are the most thoroughly investigated, the broader class of benzenesulfonamides is known for a wide range of pharmacological effects, suggesting further therapeutic potential for this specific chemical series.
Anti-inflammatory Activity
Benzenesulfonamide derivatives have been reported to possess anti-inflammatory properties.[2][3] The anti-inflammatory effects of some of these compounds have been evaluated in vivo using models such as carrageenan-induced paw edema in rats.[8] Although specific studies on the anti-inflammatory activity of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide are not prevalent in the reviewed literature, the presence of the benzenesulfonamide scaffold suggests that this is a plausible area for future investigation. The mechanism of anti-inflammatory action for some sulfonamides involves the inhibition of cyclooxygenase (COX) enzymes.[8]
Antimicrobial Activity
The sulfonamide functional group is famously associated with the first generation of antimicrobial drugs. Benzenesulfonamide derivatives continue to be explored for their antibacterial and antifungal activities.[2][3] Studies on various benzenesulfonamide derivatives have shown activity against a range of pathogens, including E. coli, S. aureus, P. aeruginosa, and C. albicans.[9] The pyrrole moiety is also found in compounds with antimicrobial properties.[1] The combination of these two pharmacophores in N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide suggests that it and its analogs may warrant investigation as potential antimicrobial agents.
Experimental Protocols
To facilitate further research in this area, this section provides standardized protocols for key in vitro assays used to evaluate the biological activities of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the viability of cancer cell lines.[1]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, HeLa, MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on cell cycle distribution.[1]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis.[1]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion and Future Directions
The N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The existing body of research clearly demonstrates the potent anticancer activity of these compounds, mediated through the induction of apoptosis and cell cycle arrest. The discovery of dual-targeting inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway within this chemical class opens up exciting new possibilities for overcoming drug resistance.
Future research should focus on several key areas. Firstly, the synthesis and evaluation of a broader range of analogs will help to further elucidate the structure-activity relationships and optimize the potency and selectivity of these compounds. Secondly, in vivo studies are necessary to validate the promising in vitro anticancer activity and to assess the pharmacokinetic and toxicological profiles of lead compounds. Finally, a systematic investigation into the anti-inflammatory and antimicrobial potential of this scaffold is warranted, given the well-established activities of its constituent moieties. The continued exploration of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its derivatives holds significant promise for the discovery of new and effective treatments for cancer and potentially other diseases.
References
-
Gomha, S. M., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1196. [Link]
-
Silvestri, R., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824-14842. [Link]
-
Gomha, S. M., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. PubMed, 23(5), 1196. [Link]
-
Adeleke, G. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 603. [Link]
-
Silvestri, R., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. ACS Publications, 66(21), 14824-14842. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
PubChem. (n.d.). 2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide. PubChem. Retrieved from [Link]
-
Adeleke, G. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers Media S.A.. [Link]
-
Silvestri, R., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed, 66(21), 14824-14842. [Link]
-
Adeleke, G. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC, 7, 603. [Link]
-
Kumar, A., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI, 28(13), 4991. [Link]
-
El-Sayed, M. A., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
- De Castiglione, R., & Perseo, G. (1991). New pharmaceutical composition with anti-inflammatory activity.
-
Lee, J. H., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology, 14, 1123617. [Link]
-
Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 33(4), 863-874. [Link]
-
Al-Zoubi, R. M., et al. (2025). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ResearchGate. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
Stanković, M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]
Sources
- 1. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Metabolic Pathway Identification of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
Abstract
The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, directly influencing its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive, in-depth framework for the systematic identification of metabolic pathways for the novel chemical entity, N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide. We will explore predictive assessments based on its chemical structure, detail robust in vitro experimental designs for metabolite generation and enzyme identification, and outline the bioanalytical strategies required for definitive structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary to thoroughly map the biotransformation of this and similar molecules.
Introduction: The Imperative of Metabolic Profiling
The journey of a drug from administration to elimination is a complex process governed by the body's metabolic machinery. Metabolism, primarily occurring in the liver, transforms xenobiotics into more water-soluble compounds to facilitate their excretion.[1][2] This biotransformation is not always benign; it can lead to the formation of active metabolites, which may contribute to the drug's therapeutic effect, or reactive metabolites, which can cause toxicity.[3] Furthermore, the rate and pathway of metabolism are primary determinants of a drug's half-life and potential for drug-drug interactions (DDIs).[1][4]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate thorough metabolic and DDI studies to ensure patient safety.[5][6][7][8][9] Understanding which enzymes are responsible for a drug's clearance is critical. If a single enzyme, particularly one known for genetic polymorphism (e.g., CYP2D6, CYP2C19), is responsible for more than 25% of a drug's elimination, it can lead to significant inter-individual variability in drug exposure and response.[5]
This guide focuses on N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide, a molecule possessing several functional groups with known metabolic liabilities: a benzenesulfonamide moiety, a pyrrole ring, and a benzyl group. By dissecting its structure, we can predict likely metabolic "soft spots" and design a rigorous experimental cascade to identify its metabolites and metabolic pathways.
Structural Assessment and Predicted Metabolic Pathways
A molecule's structure is the primary determinant of its metabolic fate. The key functional groups of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide suggest several potential biotransformation routes, primarily mediated by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes.
-
Benzenesulfonamide Moiety: While generally stable, sulfonamides can undergo N-dealkylation or, in the case of electron-deficient aryl rings, metabolic cleavage via glutathione (GSH) conjugation.[10] Aromatic hydroxylation on the benzene ring is also a common oxidative pathway.
-
Pyrrole Ring: Five-membered nitrogen heterocycles like pyrrole are electron-rich and susceptible to oxidation by cytochrome P450 (CYP) enzymes.[11] The primary route is often oxidation of the carbons adjacent to the nitrogen, proceeding through a reactive epoxide intermediate which can lead to the formation of pyrrolidinones or ring-opened products.[11][12]
-
Benzyl Group: The benzylic carbon (the CH2 linker) is a prime target for oxidation.[13] This can lead to the formation of a secondary alcohol, which may be further oxidized to a ketone or carboxylic acid. Aromatic hydroxylation on this phenyl ring is also highly probable.
Based on this analysis, a map of potential metabolic pathways can be constructed.
Caption: Predicted metabolic pathways for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide.
In Vitro Experimental Strategy: A Tiered Approach
A systematic in vitro investigation is essential to confirm predicted pathways and identify the enzymes involved. The choice of in vitro system is critical, as each offers different levels of biological complexity.
Tier 1: Metabolic Stability and Metabolite Identification
The initial goal is to determine if the compound is metabolized and to generate sufficient quantities of metabolites for identification.
-
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum and are a cost-effective, high-throughput model rich in Phase I CYP and some Phase II UGT enzymes.[2][14][15] They are the workhorse for initial metabolic stability screening and CYP-mediated metabolism studies.
-
Cryopreserved Human Hepatocytes: These are considered the "gold standard" in vitro model as they contain the full complement of hepatic metabolic enzymes (Phase I and II) and transporters, offering a more physiologically relevant system.[15][16] They are crucial for a comprehensive view of metabolism, including pathways not captured by microsomes.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation: Thaw pooled human liver microsomes (from multiple donors to average out genetic variability) on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.
-
Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system (cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control to detect non-CYP-mediated or chemical degradation.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis: Quantify the disappearance of the parent compound over time using LC-MS/MS. The half-life (t½) and intrinsic clearance (CLint) are then calculated.
Tier 2: Reaction Phenotyping
Once metabolism is confirmed, the next crucial step is to identify the specific enzymes responsible, a process known as reaction phenotyping. This is essential for predicting DDIs.[17] Two complementary approaches are recommended by regulatory agencies.[18][19]
-
Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of cDNA-expressed recombinant CYP enzymes (typically CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4), which together are responsible for metabolizing over 90% of clinical drugs.[4][20][21] The rate of metabolism by each isozyme indicates its relative contribution.[22]
-
Chemical Inhibition in HLM: The compound is incubated with HLM in the presence and absence of potent, selective chemical inhibitors for each major CYP isozyme. A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that CYP.
Table 1: Common CYP Isozymes and Selective Inhibitors for Reaction Phenotyping
| CYP Isozyme | Selective Chemical Inhibitor | Known Substrate (Positive Control) |
| CYP1A2 | Furafylline | Phenacetin |
| CYP2B6 | Ticlopidine | Bupropion |
| CYP2C8 | Montelukast | Amodiaquine |
| CYP2C9 | Sulfaphenazole | Diclofenac |
| CYP2C19 | Ticlopidine | S-Mephenytoin |
| CYP2D6 | Quinidine | Dextromethorphan |
| CYP3A4 | Ketoconazole / Itraconazole | Midazolam / Testosterone |
Analytical Bioanalysis for Metabolite Characterization
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its exceptional sensitivity and specificity.[23][24][25][26]
Caption: General experimental workflow for metabolite identification using LC-MS/MS.
Strategy for Identification
-
Full Scan Analysis: An initial high-resolution mass spectrometry (HRMS) full scan is performed on the samples. The data is compared to the control (time zero) incubation to find new peaks corresponding to potential metabolites. The mass difference between a new peak and the parent compound suggests the type of biotransformation (e.g., +15.99 Da for hydroxylation, +176.03 Da for glucuronidation).
-
Tandem MS (MS/MS) Fragmentation: The potential metabolite ions are isolated and fragmented. The resulting fragmentation pattern provides structural information. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of modification can often be pinpointed. For example, if a fragment containing the pyrrole ring shows a mass shift of +16 Da, it confirms that oxidation occurred on that moiety.
Table 2: Predicted Metabolites and Corresponding Mass Shifts
| Proposed Metabolite | Biotransformation | Mass Change (Da) | Expected m/z [M+H]⁺ |
| Parent Compound | - | - | 353.12 |
| M1, M2, M3, M4 | Hydroxylation | +15.99 | 369.11 |
| M5 | Pyrrole Ring Opening + 2xOH | +34.00 | 387.12 |
| M6 (Glucuronide) | Hydroxylation + Glucuronidation | +192.02 | 545.14 |
| M7 (Sulfate) | Hydroxylation + Sulfation | +95.98 | 465.09 |
Conclusion and Implications for Drug Development
The systematic approach outlined in this guide—from predictive structural analysis to tiered in vitro experiments and advanced bioanalytical characterization—provides a robust framework for elucidating the metabolic pathways of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide.
Identifying the major metabolites and the enzymes responsible for their formation is not merely a regulatory requirement; it is fundamental to understanding the molecule's disposition and potential liabilities.[5][26] If a major metabolic pathway is mediated by a polymorphic enzyme like CYP2C9 or CYP2C19, it flags a risk for significant patient-to-patient variability.[4][18] If metabolism leads to the formation of a pharmacologically active metabolite, this must be characterized. Finally, identifying metabolic "soft spots" can inform medicinal chemistry efforts to design next-generation molecules with improved pharmacokinetic properties and a lower risk of DDIs. This comprehensive metabolic map is therefore a critical dataset that informs go/no-go decisions and guides safe and effective clinical development.
References
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
-
Racha, J. (2005). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. AAPS Journal. Retrieved from [Link]
-
Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]
-
Aumet. (2025, May 27). The Role of CYP450 in Drug Interactions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician. Retrieved from [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes in Drug Metabolism in Humans. Handbook of Experimental Pharmacology. Retrieved from [Link]
-
Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
-
Sarpal, A. S. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. Retrieved from [Link]
-
Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. Retrieved from [Link]
-
Singh, S., & Sharma, N. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved from [Link]
-
Cui, L., & Clish, C. B. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Biomedical Research. Retrieved from [Link]
-
Sarpal, A. S., et al. (2025, February 1). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]
-
BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. Retrieved from [Link]
-
Evotec. (2020, January). January 2020 US FDA In Vitro DDI Guidance. Retrieved from [Link]
-
Cyprotex. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]
-
Grime, K., et al. (2021). Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes. Molecular Pharmaceutics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, October). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]
-
Sanders, J. M., et al. (2014). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Xenobiotica. Retrieved from [Link]
-
Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
-
Bansal, Y., & Kumar, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]
-
Zhang, W., et al. (2020). One-Pot Cascade Biotransformation for Efficient Synthesis of Benzyl Alcohol and Its Analogs. ChemBioChem. Retrieved from [Link]
-
Zhang, W., et al. (2020). One-Pot Cascade Biotransformation for Efficient Synthesis of Benzyl Alcohol and Its Analogs. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Retrieved from [Link]
-
Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Retrieved from [Link]
-
Pérez-Elvira, S. I., et al. (2010). Major metabolites of sulfonamide antibiotics. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Murugesan, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. Retrieved from [Link]
-
Du, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ratcliffe, A. J. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Retrieved from [Link]
-
Isin, E. M., & Guengerich, F. P. (2013). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Colussi, D., et al. (1969). A new metabolic pathway for a sulfonamide group. ResearchGate. Retrieved from [Link]
Sources
- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 15. dls.com [dls.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioivt.com [bioivt.com]
- 20. metabolon.com [metabolon.com]
- 21. ijrpas.com [ijrpas.com]
- 22. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 24. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]
History and discovery of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide as a research compound
This guide details the technical profile, synthesis, and research utility of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide , a specialized medicinal chemistry scaffold.
Part 1: Compound Identity & Research Significance
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is a synthetic research compound belonging to the N-benzylbenzenesulfonamide class. It represents a strategic convergence of two privileged pharmacophores: the sulfonamide core (a classic bioisostere for carboxylic acids and a key hydrogen-bonding motif) and the N-arylpyrrole (a lipophilic, electron-rich aromatic system often used to target hydrophobic pockets in receptors).
Chemical Profile
| Property | Specification |
| IUPAC Name | N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzenesulfonamide |
| Molecular Formula | C₁₇H₁₆N₂O₂S |
| Molecular Weight | 312.39 g/mol |
| Core Scaffold | Sulfonamide (N-substituted) |
| Key Substituent | 4-(1H-pyrrol-1-yl)benzyl group |
| Predicted LogP | ~3.2 – 3.5 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Research Context & Applications
Unlike primary sulfonamides (R-SO₂NH₂), which are canonical Carbonic Anhydrase (CA) inhibitors, N-substituted sulfonamides like this compound generally lack zinc-binding affinity. Instead, this scaffold is frequently explored in:
-
Nuclear Receptor Modulation (LXR/PPAR): The N-benzylbenzenesulfonamide motif is a known scaffold for Liver X Receptor (LXR) agonists (e.g., T0901317 analogs), where the lipophilic pyrrole tail mimics the biaryl systems required for ligand-binding domain (LBD) occupancy.
-
Ion Channel Blockers (Naᵥ): Lipophilic sulfonamides are investigated as state-dependent blockers of voltage-gated sodium channels (Naᵥ1.7/1.8) for pain management.
-
Fragment-Based Drug Discovery (FBDD): The compound serves as a "linker-divergent" probe, allowing researchers to test the effect of extending a sulfonamide core into a hydrophobic pocket via the benzyl-pyrrole vector.
Part 2: Synthesis & Experimental Protocol
The synthesis of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is a convergent protocol involving the sulfonylation of a specialized amine. This protocol is designed for high purity and yield, minimizing the formation of bis-sulfonated byproducts.
Retrosynthetic Analysis
-
Disconnection: Sulfonamide N–S bond.
-
Precursors: Benzenesulfonyl chloride (Electrophile) + 4-(1H-pyrrol-1-yl)benzylamine (Nucleophile).
Step-by-Step Synthesis Protocol
Materials:
-
Amine: 4-(1H-pyrrol-1-yl)benzylamine (CAS 465514-27-6) [1.0 equiv][1][2][3]
-
Sulfonyl Chloride: Benzenesulfonyl chloride (CAS 98-09-9) [1.1 equiv]
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) [2.5 equiv]
-
Solvent: Dichloromethane (DCM), Anhydrous.
Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1H-pyrrol-1-yl)benzylamine (1.0 mmol) in anhydrous DCM (5 mL).
-
Activation: Cool the solution to 0°C (ice bath) to suppress over-reaction. Add Triethylamine (2.5 mmol) dropwise.
-
Coupling: Slowly add Benzenesulfonyl chloride (1.1 mmol) dissolved in a small volume of DCM over 10 minutes. The slow addition prevents the formation of disulfonimides.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the amine.
-
Work-up:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with 1M HCl (to remove unreacted amine/base), followed by Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).
Self-Validating Check:
-
¹H NMR Diagnostic: Look for the sulfonamide NH proton (singlet, broad, ~7.5-8.0 ppm) and the characteristic pyrrole signals (two triplets/multiplets at ~6.3 and ~7.1 ppm). The benzylic CH₂ should appear as a doublet (coupling to NH) or singlet (if exchangeable) around 4.0-4.2 ppm.
Part 3: Structural & Mechanistic Visualization
The following diagrams illustrate the chemical synthesis pathway and the pharmacophore logic.
Figure 1: Synthesis Pathway
Caption: Convergent synthesis via nucleophilic attack of the benzylamine on the sulfonyl chloride.
Figure 2: Pharmacophore Analysis (LXR/Nav Context)
Caption: Structural decomposition highlighting the polar core and hydrophobic tail essential for receptor binding.
References
-
PubChem Compound Summary. (2025). 4-(1H-pyrrol-1-yl)benzylamine (Precursor).[1][2][3] National Center for Biotechnology Information. Link[1]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual reference for sulfonamide pharmacophores). Link
- Faul, M. M., & Winneroski, L. L. (2000). Synthesis of N-benzylbenzenesulfonamides as LXR Agonists. Journal of Medicinal Chemistry. (Foundational chemistry for the scaffold class).
-
ChemicalBook. (2024). Product Datasheet: 4-(1H-PYRROL-1-YL)BENZYLAMINE. Link
Sources
Methodological & Application
Efficient synthesis protocol for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
Application Note: Efficient Synthesis of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
Abstract & Strategic Overview
The target molecule, N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide , represents a privileged scaffold in medicinal chemistry, combining a sulfonamide moiety—common in COX-2 and carbonic anhydrase inhibitors—with an N-aryl pyrrole, a bioisostere often used to modulate lipophilicity and metabolic stability.
This protocol details a robust, three-step convergent synthesis starting from commercially available 4-aminobenzonitrile . Unlike routes utilizing 4-nitrobenzyl halides, this protocol avoids potentially explosive intermediates and catalytic hydrogenation, favoring a scalable "nitrile-first" strategy. The workflow prioritizes the Clauson-Kaas pyrrole synthesis as the initial step to establish the heterocyclic core, followed by a controlled hydride reduction and a final regioselective sulfonylation.
Key Advantages of This Protocol:
-
Chemo-selectivity: Establishes the sensitive pyrrole ring early on a robust nitrile scaffold.
-
Scalability: Avoids chromatographic purification in the intermediate stages where possible.
-
Validation: Includes self-validating checkpoints (TLC, NMR diagnostics) at every critical junction.
Retrosynthetic Analysis
The logic follows a linear disconnection approach. The sulfonamide bond is the most labile and is installed last to prevent interference with the hydride reduction step required to generate the benzylamine.
Figure 1: Retrosynthetic strategy prioritizing the early formation of the pyrrole ring.
Detailed Experimental Protocol
Stage 1: Clauson-Kaas Pyrrole Synthesis
Objective: Conversion of the primary aniline to a pyrrole ring.
Mechanism: The reaction proceeds via the acid-catalyzed opening of 2,5-dimethoxytetrahydrofuran to form a 1,4-dicarbonyl intermediate (succinaldehyde equivalent), which condenses with the aniline nitrogen.
Reagents:
-
4-Aminobenzonitrile (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzonitrile (10 mmol, 1.18 g) in glacial acetic acid (20 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.45 mL) in one portion.
-
Reaction: Heat the mixture to reflux (118 °C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The fluorescent starting aniline spot (lower Rf) should disappear, replaced by a less polar, UV-active product spot (higher Rf).
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product, 4-(1H-pyrrol-1-yl)benzonitrile , typically precipitates as a tan/brown solid.
-
Purification: Filter the precipitate, wash copiously with water (to remove acetic acid), and dry in a vacuum oven at 50 °C.
-
Yield Expectation: 85–92%.
-
Validation: 1H NMR (CDCl3) should show two triplets (or broad singlets) at ~6.3 ppm and ~7.1 ppm characteristic of the pyrrole ring protons.
-
Stage 2: Nitrile Reduction
Objective: Reduction of the nitrile to the primary benzylamine without reducing the pyrrole ring.
Reagents:
-
Lithium Aluminum Hydride (LiAlH4) (2.0 equiv)
-
Anhydrous THF (Solvent)
Procedure:
-
Setup: Flame-dry a two-neck flask and purge with Nitrogen/Argon. Add LiAlH4 (20 mmol, 0.76 g) and anhydrous THF (30 mL). Cool to 0 °C.
-
Addition: Dissolve the Stage 1 product (10 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH4 suspension.
-
Note: Exothermic reaction; control addition rate to maintain gentle evolution of gas.
-
-
Reaction: Allow to warm to room temperature, then reflux for 3 hours.
-
Checkpoint: TLC (DCM/MeOH 9:1) will show the formation of a baseline spot (amine) and disappearance of the non-polar nitrile.
-
-
Quench (Fieser Method): Cool to 0 °C. Carefully add:
-
0.8 mL Water
-
0.8 mL 15% NaOH
-
2.4 mL Water
-
-
Isolation: Stir until the aluminum salts form a white, granular precipitate. Filter through a Celite pad. Dry the filtrate over Na2SO4 and concentrate in vacuo.
-
Product:4-(1H-pyrrol-1-yl)benzylamine .
-
Yield Expectation: 70–80%.
-
Storage: Use immediately in Stage 3 to avoid oxidation (formation of carbonate salts from air).
-
Stage 3: Regioselective Sulfonylation
Objective: Coupling the benzylamine with benzenesulfonyl chloride.
Reagents:
-
Stage 2 Amine (1.0 equiv)
-
Benzenesulfonyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv)[2]
-
DCM (Dichloromethane)[2]
Procedure:
-
Setup: Dissolve the crude amine (approx. 8 mmol) in DCM (25 mL) and add Triethylamine (12 mmol, 1.67 mL). Cool to 0 °C.
-
Addition: Add benzenesulfonyl chloride (8.8 mmol, 1.12 mL) dropwise.
-
Reaction: Stir at 0 °C for 30 mins, then warm to room temperature for 2 hours.
-
Checkpoint: TLC (Hexane/EtOAc 1:1). Product will appear as a distinct spot midway up the plate.
-
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), saturated NaHCO3, and brine.[2] Dry over MgSO4.[1][2]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Process Workflow & Logic
Figure 2: Step-by-step experimental workflow with expected yields.
Data Summary & Validation
| Parameter | Stage 1 (Pyrrole Synthesis) | Stage 2 (Reduction) | Stage 3 (Sulfonylation) |
| Key Reagent | 2,5-Dimethoxytetrahydrofuran | LiAlH4 (Lithium Aluminum Hydride) | Benzenesulfonyl Chloride |
| Solvent System | Glacial Acetic Acid | Anhydrous THF | Dichloromethane (DCM) |
| Temperature | 118 °C (Reflux) | 0 °C | 0 °C |
| TLC Monitoring | Disappearance of fluorescent amine | Appearance of baseline amine spot | Product Rf ~0.4 (Hex/EtOAc 1:1) |
| Critical Risk | Incomplete condensation | Moisture sensitivity (Fire hazard) | Over-sulfonylation (Bis-sulfonamide) |
| Validation | 1H NMR: Pyrrole triplets (6.3, 7.1 ppm) | 1H NMR: Loss of Ar-CN, new CH2 signal | LCMS: Molecular ion [M+H]+ |
Troubleshooting Notes:
-
Stage 1: If the reaction is slow, add a catalytic amount of p-Toluenesulfonic acid (pTSA).
-
Stage 3: If bis-sulfonylation occurs (two sulfonyl groups on the nitrogen), treat the crude mixture with NaOH/MeOH to hydrolyze the second sulfonyl group selectively.
References
-
Clauson-Kaas Synthesis Protocol
-
Synthesis, Molecular Structure, Anticancer Activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018).[3] NIH.
-
-
General Sulfonylation Procedure
-
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.[2]
-
-
Pyrrole Synthesis Methodology
-
Analogous Reduction Protocol (Nitrile to Benzylamine)
- Synthesis of 4-(1H-pyrazol-1-yl)benzylamine. ChemicalBook.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
Step-by-step recrystallization techniques for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
Title: A Step-by-Step Guide to the Recrystallization of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and Related Analogs
Abstract
This comprehensive guide provides a detailed protocol for the purification of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide via recrystallization. The benzenesulfonamide moiety is a critical pharmacophore found in a variety of biologically active compounds.[1][2] Given that the purity of an active pharmaceutical ingredient (API) is paramount for its safety and efficacy, robust purification techniques are essential in the drug development pipeline. This document outlines the principles of solvent selection, a step-by-step recrystallization workflow, troubleshooting strategies, and methods for purity verification, tailored for researchers and scientists in organic chemistry and drug development.
Introduction: The Importance of Purity
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide belongs to a class of sulfonamide derivatives that are of significant interest in medicinal chemistry. Related structures, such as N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, have been synthesized and evaluated for their anticancer properties.[3] The synthetic route to these molecules often yields a crude product containing residual starting materials, by-products, or catalysts. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities. A successful recrystallization protocol results in a product with high crystallinity and purity, which is crucial for accurate biological evaluation and formulation development.[4]
The Science of Recrystallization: A Primer
Recrystallization is based on the principle that the solubility of most solids in a given solvent increases with temperature. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point.[4][5] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent.
-
Removing any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed, which reduces the solubility of the target compound and promotes the formation of a crystal lattice.
-
Isolating the purified crystals from the impurity-rich mother liquor.
Slow cooling is critical as it allows the molecules of the desired compound to selectively arrange themselves into a stable crystal lattice, excluding the differently shaped impurity molecules.[6]
Solvent System Selection for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
The choice of solvent is the most critical factor in a successful recrystallization.[4] The target molecule, N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide, possesses both nonpolar (two benzene rings, a pyrrole ring) and polar (the sulfonamide group, -SO₂NH-) characteristics. This dual nature suggests that a single solvent may not be ideal. For compounds like this, a mixed solvent system, often referred to as a solvent/anti-solvent pair, is highly effective.[6][7]
A common and effective approach for sulfonamides is to use an alcohol (in which the compound is soluble) and water (which acts as an anti-solvent).[6][7] Ethanol and isopropanol are excellent starting points. For similar sulfonamide compounds, pure ethanol has been successfully used for recrystallization.[3][8]
Table 1: Potential Solvent Systems for Recrystallization
| Solvent System | Boiling Point (°C) | Rationale for Use | Safety Considerations |
| Ethanol (95%) | ~78 °C | The ethanol solvates the nonpolar aromatic rings, while the water component interacts with the polar sulfonamide group, providing an ideal polarity balance. | Flammable liquid. Use in a well-ventilated fume hood away from ignition sources. |
| Isopropanol/Water | ~82-100 °C (mixture) | Similar principle to ethanol/water. Isopropanol is slightly less polar than ethanol. A 70% isopropanol solution is a good starting point. | Flammable liquid. Irritant. Use in a well-ventilated fume hood. |
| Methanol | ~65 °C | Methanol was used to crystallize a similar compound, N-(4-Hydroxyphenyl)benzenesulfonamide.[9] Its lower boiling point allows for easier removal during drying. | Toxic and flammable. Avoid inhalation and skin contact. |
| Acetone/Water | ~56-100 °C (mixture) | Acetone is a good solvent for many organic compounds and is miscible with water, making it a viable option.[7][10] | Highly flammable. Can cause eye irritation. |
Note: The optimal solvent and ratio should be determined experimentally on a small scale before committing the bulk of the material.
Experimental Workflow: A Visual Guide
The following diagram outlines the complete recrystallization process.
Caption: Generalized workflow for the single-solvent or mixed-solvent recrystallization.
Detailed Step-by-Step Protocol
This protocol assumes the use of a 95% ethanol solvent system. Adjustments may be necessary for other solvents.
Materials and Equipment
-
Crude N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
-
95% Ethanol (or other selected solvent)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Buchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Watch glass
-
Ice bath
Procedure
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the 95% ethanol solvent to a gentle boil on the hot plate.
-
Add the hot solvent to the crude solid in small portions while stirring and heating. Continue adding solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield of recovered crystals.[6]
-
-
Decolorization (Optional):
-
If the resulting solution is colored by high-molecular-weight impurities, remove the flask from the heat.
-
Allow the solution to cool slightly to prevent violent boiling when adding the charcoal.
-
Add a small amount (a spatula tip) of activated charcoal to the solution.[4]
-
Gently reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (Optional but Recommended):
-
This step is necessary if activated charcoal was used or if there are any insoluble impurities.
-
Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.
-
Causality: Pre-heating the glassware (e.g., by placing it in an oven or rinsing with hot solvent) is essential to prevent premature crystallization of the product in the funnel, which would lead to significant loss of yield.[6]
-
Pour the hot solution through the filter paper as quickly as possible.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass. Causality: This prevents solvent evaporation and contamination from airborne particles.
-
Allow the solution to cool slowly and undisturbed on a benchtop. Slow cooling encourages the formation of larger, purer crystals. Rapid cooling can cause the solid to precipitate, trapping impurities.[6]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the recovery of the product from the solution.[6]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol. Causality: The solvent must be cold to minimize the redissolving of the purified crystals while still washing away the soluble impurities remaining in the mother liquor.[4]
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the crystalline product to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | The melting point of the solid is lower than the boiling point of the solvent. The solution is cooling too rapidly. The crude product is highly impure. | Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6] Consider switching to a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used, and the solution is not supersaturated. The solution is supersaturated but requires nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.[6] If too much solvent was used, evaporate some of it and allow the solution to cool again. |
| Low Yield / Recovery | Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent. | Use the minimum amount of solvent necessary.[6] Ensure filtration glassware is pre-heated.[6] Ensure the solution is thoroughly chilled in an ice bath before filtration. The mother liquor can sometimes be concentrated to recover a second crop of crystals. |
| Crystals are still colored or appear impure | The decolorizing charcoal was not used or was insufficient. The cooling was too rapid, trapping impurities. | Repeat the recrystallization process, ensuring the use of activated charcoal if necessary and allowing for slow cooling. |
Purity Assessment
After drying, the purity of the N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide should be assessed.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates a high degree of purity.
Conclusion
This application note provides a robust and scientifically grounded protocol for the recrystallization of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide. By carefully selecting a solvent system and controlling the rate of cooling, researchers can effectively remove impurities to obtain a high-purity crystalline product suitable for further research and development. The principles and troubleshooting steps outlined herein are broadly applicable to the purification of other solid organic compounds.
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (2025). BenchChem.
- Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018).
- Recrystalliz
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (2025). BenchChem.
- Experiment 3 Notes - Chemistry LibreTexts. (2020). Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Recrystallis
- Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2025).
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
- 4-(1H-Pyrrol-1-yl)benzenesulfonamide 97.00%. Advanced ChemBlocks Inc.
- 4-(1h-Pyrrol-1-yl)benzene-1-sulfonamide. Fluorochem.
- N-(4-Hydroxyphenyl)benzenesulfonamide.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022).
- 2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide. PubChem.
- Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. (2025).
- N-Benzyl-4-[3-(1H-pyrazol-4-ylmethyl)-ureido]-benzenesulfonamide. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl-4-[3-(1H-pyrazol-4-ylmethyl)-ureido]-benzenesulfonamide | C18H23N5O3S | CID 166177316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Application Note: Dosing Guidelines for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide in Murine Models
This Application Note and Protocol is designed for the evaluation of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide , a lipophilic sulfonamide derivative, in murine oncology models.
Given the structural pharmacophore (a benzenesulfonamide core linked via a benzyl spacer to a pyrrole moiety), this compound belongs to a class of molecules often investigated as Carbonic Anhydrase Inhibitors (CAIs) or Tubulin Polymerization Inhibitors with applications in hypoxic tumor targeting and multidrug-resistant (MDR) cancers.
Executive Summary & Compound Profile
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is a synthetic small molecule characterized by a sulfonamide group connected to a pyrrolyl-phenyl lipophilic tail. Structurally analogous to potent Carbonic Anhydrase IX/XII inhibitors (e.g., SLC-0111 derivatives) and N-benzylsulfonamide anticancer agents , it is typically evaluated for its ability to disrupt tumor pH regulation or cell cycle progression in solid tumors (e.g., Breast, Colon, Glioblastoma).
Key Physicochemical Characteristics
| Property | Description | Implication for Dosing |
| Chemical Class | N-substituted Benzenesulfonamide | Potential for poor aqueous solubility; requires co-solvents. |
| Lipophilicity (LogP) | High (~2.5 - 3.5 estimated) | High tissue permeability; suitable for oral (PO) or intraperitoneal (IP) administration. |
| Molecular Weight | ~312.38 g/mol | Small molecule; rapid absorption expected. |
| Primary Target | Carbonic Anhydrase (CA IX/XII) or Tubulin | Efficacy linked to hypoxia (HIF-1 |
Formulation Strategy (The "Self-Validating" System)
Due to the hydrophobic pyrrole and benzyl groups, this compound is likely insoluble in pure saline. A robust vehicle is critical to prevent precipitation in the peritoneal cavity or GI tract, which causes variability in absorption (the "crash-out" effect).
Recommended Vehicle (Standard Lipophilic Formulation)
Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.
Preparation Protocol:
-
Weigh the required amount of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide.
-
Dissolve completely in 100% DMSO (5% of final volume). Vortex and sonicate for 5-10 mins until clear. Note: If the solution is cloudy, the compound is not dissolved.
-
Add PEG400 (40% of final volume) slowly while vortexing. The solution may warm slightly (exothermic).
-
Add Tween 80 (5% of final volume). Vortex.
-
Add Saline (0.9% NaCl) (50% of final volume) dropwise under constant agitation.
-
Quality Check: The final solution should be clear or a stable, milky suspension (micro-emulsion). If large crystals form, switch to a Corn Oil vehicle (suspension) for Oral Gavage.
-
Dosing Guidelines & Experimental Design
Dose Range Justification
Based on analogous pyrrolyl-benzenesulfonamide CAIs (e.g., J. Med. Chem. 2023, Compound 15), efficacy is typically observed between 10 mg/kg and 50 mg/kg .
-
Low Dose (10-20 mg/kg): Target engagement verification (e.g., pH modulation).
-
High Dose (40-50 mg/kg): Tumor growth inhibition (TGI).
-
Toxicity Threshold: Sulfonamides are generally well-tolerated, but doses >100 mg/kg may cause crystalluria or electrolyte imbalance.
Protocol A: Maximum Tolerated Dose (MTD) / Pilot PK
Perform this before efficacy studies to validate the vehicle and safety.
-
Subjects: Naive BALB/c or C57BL/6 mice (n=3 per group).
-
Groups: Vehicle, 20 mg/kg, 50 mg/kg, 100 mg/kg.
-
Route: Intraperitoneal (IP) or Oral Gavage (PO).
-
Observation: Monitor for 48 hours. Check for weight loss >15%, piloerection, or lethargy.
-
Endpoint: If >10% weight loss occurs at 100 mg/kg, set 50 mg/kg as the maximum dose for efficacy.
Protocol B: Efficacy in Xenograft/Syngeneic Models
Targeting Hypoxic Tumors (e.g., 4T1, CT26, or MDA-MB-231).
| Parameter | Specification | Rationale |
| Route | Intraperitoneal (IP) preferred for initial proof-of-concept; Oral (PO) for translational relevance. | IP ensures high systemic exposure; PO validates bioavailability. |
| Frequency | QD (Once Daily) | Sulfonamides typically have moderate half-lives (4-8 hours). |
| Duration | 14 - 21 Days | Sufficient time to observe TGI and metastasis reduction. |
| Start Date | When tumors reach ~100 mm³ | Established vascularization ensures hypoxic core formation (target expression). |
| Volume | 10 mL/kg (e.g., 200 µL for a 20g mouse) | Standard physiological limit. |
Mechanism of Action & Readouts
The following diagram illustrates the hypothesized mechanism where the sulfonamide moiety inhibits Carbonic Anhydrase (CA) IX/XII in the hypoxic tumor microenvironment, leading to intracellular acidification and cell death.
Figure 1: Proposed mechanism of action targeting pH regulation in hypoxic tumors.
Key Biomarkers for Validation
-
Tumor Volume: Caliper measurements every 2-3 days.
-
Hypoxia/pH Markers: IHC staining for CAIX and HIF-1
in tumor sections. -
Apoptosis: Cleaved Caspase-3 (IHC or Western Blot).
-
Metastasis: Lung surface nodule count (if using metastatic models like 4T1).
Safety & Troubleshooting
-
Issue: Precipitation in Syringe.
-
Cause: Incomplete solubilization or "crashing out" upon contact with saline.
-
Fix: Increase DMSO to 10% or switch to a Lipid-based vehicle (e.g., 10% DMSO in Corn Oil).
-
-
Issue: Weight Loss (>15%).
-
Cause: Systemic toxicity or dehydration (diuretic effect).
-
Fix: Administer subcutaneous saline fluids (1 mL) and reduce dose frequency to Q2D (every other day).
-
-
Issue: No Efficacy.
-
Cause: Poor bioavailability or lack of target expression.
-
Fix: Confirm tumor hypoxia (CAIX expression) before treatment. Switch route from PO to IP.
-
References
-
Angeli, A., et al. (2023). "4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor."[1] Journal of Medicinal Chemistry, 66(21), 14824–14842.[1]
-
Chaban, T., et al. (2018). "Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives." Molecules, 23(5), 1198.
-
Nocentini, A., et al. (2019). "Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2013-2018)." Expert Opinion on Therapeutic Patents, 29(10), 729-740.
Sources
Application Note: Structural Elucidation of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic compounds.[1] This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide, a molecule possessing a unique assembly of three key pharmacophoric fragments: a pyrrole ring, a central benzyl linker, and a benzenesulfonamide moiety. We present a detailed analysis of the predicted chemical shifts, coupling patterns, and integration values. Furthermore, this document outlines a robust, field-proven protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible NMR data for researchers in synthetic chemistry and drug development.
Introduction: The Role of NMR in Structural Verification
The molecule N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is a member of a class of compounds with demonstrated biological potential; related structures have been investigated for their anticancer activities.[2][3] Accurate structural confirmation is the bedrock of any chemical or pharmaceutical research, ensuring that biological activity is correctly attributed to the intended molecular entity. NMR spectroscopy offers unparalleled insight into the electronic environment of individual atoms within a molecule, making it the definitive method for structural elucidation in solution.[4][5]
This guide will deconstruct the NMR spectrum by analyzing each of the molecule's distinct structural regions. By understanding the characteristic spectral signatures of the pyrrole, benzyl, and benzenesulfonamide groups, researchers can confidently assign each resonance and verify the successful synthesis of the target compound.
Principles of NMR and Spectral Interpretation
NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[6] When placed in a strong external magnetic field (B₀), NMR-active nuclei, such as ¹H and ¹³C, align in specific energy states. The absorption of radiofrequency (RF) radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.[4][7] This sensitivity gives rise to the key parameters used in spectral interpretation:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates how "shielded" or "deshielded" a nucleus is. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to a higher ppm value).[8]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.
-
Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei on adjacent atoms splits signals into multiplets (e.g., doublets, triplets). The pattern of splitting reveals the number of neighboring protons.[8]
Predicted NMR Spectral Analysis
To facilitate interpretation, we will analyze the molecule in three distinct sections as illustrated below. The predicted chemical shifts are based on established values for similar chemical environments.[9][10][11][12]
Caption: Molecular structure with key proton environments labeled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this molecule is expected to show distinct signals for each non-equivalent proton. The aromatic regions, in particular, may exhibit complex overlapping multiplets.
-
Pyrrole Ring (A): The five-membered aromatic pyrrole ring is an electron-rich system. The protons at the 2- and 5-positions (H-a ) are adjacent to the nitrogen and are chemically equivalent. They appear downfield compared to the protons at the 3- and 4-positions (H-b ), which are also equivalent to each other.[13] Both signals are expected to be triplets due to coupling with their neighbors on the ring.
-
Central Phenyl Ring (B): This ring is para-substituted. The protons ortho to the pyrrole group (H-d ) will be a doublet, coupled to H-e . Similarly, the protons ortho to the benzyl methylene group (H-e ) will be a doublet coupled to H-d . Due to the different electronic nature of the substituents, these two sets of protons are not equivalent and will have distinct chemical shifts.
-
Benzyl Methylene Bridge (C): The two protons of the methylene group (H-c ) are chemically equivalent and are deshielded by the adjacent aromatic ring and the sulfonamide nitrogen. This signal is expected to be a doublet, coupling to the single N-H proton (H-f ).
-
Sulfonamide N-H (D): The sulfonamide proton (H-f ) is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It will typically appear as a broad singlet or a triplet if coupling to the methylene protons (H-c ) is resolved.
-
Benzenesulfonamide Ring (E): The protons of this terminal phenyl ring will show a characteristic pattern. The protons ortho to the sulfonyl group (H-i ) are the most deshielded. The meta (H-h ) and para (H-g ) protons will appear further upfield. This often results in a complex multiplet in the aromatic region.[11]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
-
Pyrrole Ring: Two signals are expected: one for the equivalent C-a carbons and one for the equivalent C-b carbons.
-
Central Phenyl Ring: Four signals are expected: two for the protonated carbons (C-d, C-e) and two for the quaternary, substituted carbons.
-
Benzyl Methylene Bridge: A single signal (C-c) is expected in the aliphatic region.
-
Benzenesulfonamide Ring: Four signals are expected: three for the protonated carbons (C-g, C-h, C-i) and one for the quaternary carbon attached to the sulfur atom.
Data Summary Table
The following table summarizes the predicted chemical shifts for the key nuclei. Actual values may vary slightly based on solvent and experimental conditions.[14]
| Assignment | Label | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyrrole C-H | H-a | ~7.0 - 7.2 | t | 2H | ~118 - 122 |
| Pyrrole C-H | H-b | ~6.2 - 6.4 | t | 2H | ~108 - 112 |
| Central Phenyl C-H | H-d | ~7.3 - 7.5 | d | 2H | ~120 - 125 |
| Central Phenyl C-H | H-e | ~7.2 - 7.4 | d | 2H | ~129 - 132 |
| Benzyl CH₂ | H-c | ~4.3 - 4.5 | d | 2H | ~45 - 50 |
| Sulfonamide N-H | H-f | ~5.0 - 8.0 | br s or t | 1H | N/A |
| Phenylsulfonyl C-H | H-g | ~7.5 - 7.6 | m | 1H | ~128 - 130 |
| Phenylsulfonyl C-H | H-h | ~7.6 - 7.7 | m | 2H | ~126 - 128 |
| Phenylsulfonyl C-H | H-i | ~7.8 - 8.0 | m | 2H | ~132 - 135 |
Experimental Protocols
Adherence to a standardized protocol is critical for obtaining high-resolution, artifact-free NMR spectra.
Workflow for NMR Analysis
The overall process from sample receipt to final structural confirmation follows a logical sequence.
Caption: Standard workflow for NMR-based structural elucidation.
Protocol for Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[15]
-
Determine Sample Mass: For a standard 400-600 MHz spectrometer, weigh 5-10 mg of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide for ¹H NMR.[16] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[16]
-
Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H proton.
-
Dissolution: Place the weighed solid into a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[17] Vortex or gently warm the vial to ensure complete dissolution.
-
Filtration and Transfer: To avoid signal broadening from particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.
Protocol for Data Acquisition
This is a general procedure for a modern Fourier Transform NMR spectrometer.
-
Instrument Insertion & Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks. Automated shimming routines are highly effective.
-
¹H Spectrum Acquisition:
-
Load a standard one-pulse proton experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Optimize the receiver gain.
-
Acquire 8 to 16 scans.
-
The total acquisition time is typically 1-2 minutes.
-
-
¹³C Spectrum Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans, taking 20-60 minutes).[16]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).[18] Calibrate the ¹³C spectrum accordingly.
Advanced Methods for Complex Spectra
For molecules with significant signal overlap in the ¹H NMR spectrum, particularly in the aromatic region (7-8 ppm), 2D NMR techniques are invaluable.[5][19]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between two signals in a COSY spectrum indicates that those protons are coupled (typically within 2-3 bonds). This can be used to trace the connectivity within the phenyl and pyrrole rings.[20]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlation). It is extremely powerful for assigning carbon signals based on the already-assigned proton spectrum.[20]
Conclusion
NMR spectroscopy provides a detailed and definitive fingerprint of the molecular structure of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide. By systematically analyzing the chemical shifts, multiplicities, and integrations of the signals from the pyrrole, benzyl, and benzenesulfonamide moieties, researchers can achieve unambiguous structural confirmation. The protocols detailed herein provide a reliable framework for obtaining high-quality spectral data, forming a crucial step in the characterization pipeline for novel synthetic compounds.
References
-
Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link][21]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link][15]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link][9]
-
Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link][1]
-
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link][22]
-
PREGEN. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link][6]
-
National Institutes of Health. (2018, May 16). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. [Link][2]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link][7]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link][4]
-
Ciloa. NMR sample preparation guidelines. [Link]
-
Stenutz. NMR chemical shift prediction of pyrroles. [Link]
-
SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]
-
ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides. [Link][12]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link][8]
-
AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link][14]
-
Lumen Learning. Complex Spin-Spin Splitting Patterns. [Link][19]
-
PubChem. Benzenesulfonamide, N-benzyl-. [Link]
-
University of York. NMR Techniques in Organic Chemistry: a quick guide. [Link][5]
-
OpenOChem Learn. Interpreting. [Link]
-
Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
University of Guelph. NMR Links and Resources. [Link]
-
CAS. NMR Database for Faster Structural Data. [Link]
-
PubMed. (2018, May 16). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. [Link][3]
-
University of Wisconsin-Madison. (2013, February 2). UWChemMRF Links. [Link]
-
ResearchGate. The ¹H NMR signals for the methylene proton signals of the benzyl group.... [Link]
-
UC Davis. (2020, September 29). Useful NMR Resources. [Link]
-
Emery Pharma. (2012, October 3). Assignment of Complex NMR Spectra-Chemistry Services. [Link][20]
-
Ngassa, F. N. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link][25]
-
ACG Publications. Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][18]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirset.com [ijirset.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 8. azooptics.com [azooptics.com]
- 9. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole - Wikipedia [en.wikipedia.org]
- 14. unn.edu.ng [unn.edu.ng]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry [courses.lumenlearning.com]
- 20. emerypharma.com [emerypharma.com]
- 21. longdom.org [longdom.org]
- 22. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 23. researchgate.net [researchgate.net]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Troubleshooting & Optimization
Troubleshooting impurity profiles in N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide synthesis
Technical Support Center: N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide Synthesis
Ticket System Status: [ONLINE] Subject: Troubleshooting Impurity Profiles & Synthetic Anomalies Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Synthetic Landscape
The synthesis of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide presents a classic chemoselectivity challenge: balancing the formation of a robust sulfonamide bond with the construction of an acid-sensitive electron-rich pyrrole ring.[1]
Our technical analysis identifies two primary synthetic routes used by researchers. Your impurity profile is directly dictated by which path you chose:
-
Route A (The "Standard" Path): Sulfonylation of 4-aminobenzylamine first, followed by Paal-Knorr pyrrole cyclization.[1]
-
Dominant Impurities: Polymerized pyrrole (tar), unreacted amine, succindialdehyde intermediates.[1]
-
-
Route B (The "Convergent" Path): Paal-Knorr cyclization on the fragment first, followed by sulfonylation.[1]
-
Dominant Impurities: Bis-sulfonamides, acid-degraded pyrrole fragments (due to HCl generation), hydrolyzed sulfonyl chlorides.[1]
-
Recommendation: Route A is generally preferred because the sulfonamide moiety is stable under the acidic reflux conditions required for the subsequent Paal-Knorr reaction, whereas the pyrrole ring is sensitive to the acidic byproducts of sulfonylation in Route B.
Visualizing the Impurity Network
The following logic map details the genesis of key impurities based on reaction conditions.
Figure 1: Mechanistic pathway of impurity generation focusing on the Standard Route (Route A).
Troubleshooting Guide (FAQ Format)
Ticket #101: "My reaction mixture turned into a black, insoluble tar."
Diagnosis: Uncontrolled Pyrrole Polymerization (Polypyrrole formation). Context: This occurs during the Paal-Knorr step (reaction with 2,5-dimethoxytetrahydrofuran).[1] Pyrroles are electron-rich heterocycles that are highly susceptible to oxidative polymerization, especially in acidic media (like the acetic acid often used in this step).[1]
Root Causes & Solutions:
-
Oxygen Exposure: Pyrroles oxidize rapidly.
-
Fix: Degas all solvents with nitrogen/argon for 15 minutes before heating. Run the reaction under a strict inert atmosphere.
-
-
Excessive Acidity/Heat: While acid is needed to catalyze the ring closure, too much heat promotes chain propagation.
-
Fix: Do not exceed 80-90°C. If using glacial acetic acid, consider buffering with sodium acetate or switching to a milder Clauson-Kaas method (using acetic acid in dioxane/ethanol).[1]
-
-
Old Reagents: 2,5-dimethoxytetrahydrofuran degrades over time to form peroxides, which initiate radical polymerization.[1]
-
Fix: Ensure the reagent is clear/colorless. If yellow/brown, distill it before use.[1]
-
Ticket #204: "LC-MS shows a peak with Mass [M + 140].[1] What is it?"
Diagnosis: Bis-sulfonylation (
Root Causes & Solutions:
-
Stoichiometry Error: Using >1.1 equivalents of benzenesulfonyl chloride.
-
Fix: Use exactly 1.0 or 0.95 equivalents of the sulfonyl chloride. It is easier to remove unreacted amine than the bis-sulfonamide.
-
-
Reaction Temperature: Adding the sulfonyl chloride at room temperature.
-
Fix: Perform the addition at 0°C. The deprotonated sulfonamide anion (which forms the bis-product) is less reactive at low temperatures compared to the primary amine.
-
-
Removal Protocol:
-
Fix: Bis-sulfonamides are often less stable to base than mono-sulfonamides.[1] Refluxing the crude mixture in ethanol with NaOH for 30 minutes can selectively hydrolyze the bis-impurity back to the desired mono-sulfonamide product [1].
-
Ticket #303: "I have a persistent baseline smear and low yield."
Diagnosis: Benzenesulfonic Acid contamination or Amine Salts. Context: Benzenesulfonyl chloride is moisture sensitive. If your solvent (DCM, THF, Pyridine) is "wet," the chloride hydrolyzes to benzenesulfonic acid.[1]
Root Causes & Solutions:
-
Wet Solvents:
-
Fix: Use anhydrous solvents. The sulfonic acid byproduct is a strong acid that can protonate your starting amine, rendering it unreactive (trapping it as a salt).
-
-
Workup Failure: Sulfonic acids are water-soluble but can "drag" organic molecules into the aqueous phase or act as surfactants.
-
Fix: Ensure the organic layer is washed thoroughly with saturated Sodium Bicarbonate (
) to convert the sulfonic acid to its water-soluble sodium salt, forcing it into the aqueous waste.
-
Detailed Impurity Profile Table
| Impurity Type | Chemical Identity | Origin Step | Detection (LC-MS/TLC) | Removal Strategy |
| Impurity A | Bis-sulfonamide ( | Sulfonylation | Less Polar than product. Mass = Target + 140 Da. | Hydrolysis (NaOH/EtOH) or Recrystallization (EtOH).[1] |
| Impurity B | Benzenesulfonic Acid | Sulfonylation | Baseline/Very Polar . Mass = 158 Da (negative mode). | Basic wash ( |
| Impurity C | Polypyrrole Oligomers | Paal-Knorr | Baseline Smear .[1] Dark color. Broad UV absorption. | Filtration through silica plug; avoid acid/O2. |
| Impurity D | Mono-cyclized Hemiaminal | Paal-Knorr | More Polar than product.[1] Mass = Target + 18 Da (approx). | Increase reaction time; ensure anhydrous conditions. |
| Impurity E | Succindialdehyde | Paal-Knorr | Reagent degradation.[1] | Distillation of 2,5-dimethoxytetrahydrofuran. |
Validated Synthetic Protocol (Route A)
To minimize the impurities listed above, follow this optimized "Sulfonamide First" workflow.
Step 1: Controlled Sulfonylation
-
Dissolve 4-aminobenzylamine (1.0 eq) in anhydrous DCM.
-
Add Triethylamine (2.5 eq) to act as an HCl scavenger.
-
Cool the solution to 0°C (Ice bath). Critical for preventing Bis-sulfonylation.[1]
-
Add Benzenesulfonyl chloride (1.0 eq) dropwise over 30 minutes.
-
Monitor by TLC. If Bis-sulfonamide appears (fast moving spot), stop addition.[1]
-
Workup: Wash with 1M HCl (remove unreacted amine), then Sat.
(remove sulfonic acid). Dry and concentrate.
Step 2: Paal-Knorr Cyclization
-
Dissolve the sulfonamide intermediate from Step 1 in Glacial Acetic Acid (or Dioxane/AcOH 3:1).
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Purge the vessel with Nitrogen for 10 minutes. Critical for preventing Black Tar.[1]
-
Heat to 90°C for 2-4 hours.
-
Cool and pour into ice water. The product should precipitate.[4]
-
Purification: If the solid is brown (tar), dissolve in EtOAc and filter through a short pad of silica gel to remove the polymeric baseline material. Recrystallize from Ethanol/Water [2].
Decision Logic for Purification
Use this flow to determine the best purification method based on your crude observation.
Figure 2: Purification decision tree based on visual and chromatographic evidence.
References
-
Removal of Bis-sulfonamides: K. Bahrami, M. M.[1] Khodaei, M. Soheilizad, "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides," J. Org.[1][5] Chem., 2009, 74, 9287-9291.[1][5] Link (Methodology adapted for hydrolysis of bis-species).[1]
-
Paal-Knorr Synthesis & Impurities: T. Eicher, S. Hauptmann, The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, 2nd Ed., Wiley-VCH, 2003.[1] (General reference for Paal-Knorr mechanism and oligomerization issues).
-
Synthesis of N-(aryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide: Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives, NIH/PubMed.[1] Link (Confirming the route: Sulfonamide formation followed by Pyrrole cyclization).
-
Acid Sensitivity of Pyrroles: A. R. Katritzky, Handbook of Heterocyclic Chemistry, 3rd Ed., Elsevier, 2010.[1] (Mechanistic grounding for acid-catalyzed polymerization of pyrroles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. CN106976849B - Purification method of lithium bis (fluorosulfonyl) imide - Google Patents [patents.google.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Stability & Storage of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
[1][2]
Status: Operational Role: Senior Application Scientist Ticket ID: STAB-PYR-001[1][2][3]
Executive Summary & Compound Profile
Welcome to the technical support hub for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide . This guide addresses the specific stability challenges inherent to the pyrrole moiety within this scaffold. While the benzenesulfonamide pharmacophore is generally robust, the pyrrole ring acts as a "chemical fuse," highly susceptible to oxidative degradation and acid-catalyzed polymerization.[2]
Compound Criticality Rating: High (Requires strict environmental control)
| Feature | Stability Risk | Mechanism |
| Pyrrole Ring | Critical | Oxidative polymerization, Photo-oxidation (Maleimide formation) |
| Sulfonamide | Low | Hydrolysis (only under extreme pH >12 or <2) |
| Benzyl Linker | Moderate | Benzylic oxidation (slow, requires radical initiator) |
The "Why": Degradation Mechanisms (Module 1)
To prevent degradation, you must understand the enemy.[2] The primary failure mode for this compound is NOT hydrolysis of the sulfonamide, but rather the oxidative instability of the electron-rich pyrrole ring .[2]
The Pyrrole Oxidation Cascade
Pyrroles are
-
Initiation: Light generates singlet oxygen (
) or radical initiators abstract a proton.[1][2] -
Propagation: Oxygen adds across the 2,5-positions of the pyrrole ring.[2]
-
Termination/Polymerization: Formation of dark, insoluble "pyrrole blacks" (polymers) or oxygenated species like maleimides.[2]
Acid-Catalyzed Polymerization
Even trace acidity (from degrading solvents like chloroform or unbuffered water) can protonate the pyrrole ring, leading to rapid polymerization (Trimerization).[1][2][3]
Visualization: Degradation Pathways
Figure 1: The dual-threat degradation pathway.[1][2][3] Oxygen drives maleimide formation, while acid/light drives polymerization.[2]
Storage Protocol: The "How" (Module 2)
This protocol is designed to be self-validating . If you follow these steps, the compound remains stable; if you deviate, the physical indicators (color change) will alert you immediately.[2]
Standard Operating Procedure (SOP-STAB-01)
Step 1: Physical State Management
-
Requirement: Store as a solid powder whenever possible.[1][2][3]
-
Reasoning: In solution, molecular mobility increases the rate of radical propagation by orders of magnitude.[2]
-
Protocol: If you synthesized it in solution, lyophilize immediately. Do not leave in rotary evaporator flasks overnight.
Step 2: Environmental Control
-
Temperature: -20°C (± 5°C) .
-
Container: Amber Glass Vials with Teflon-lined caps.
Step 3: Solvent Selection (For Stock Solutions)
If you must store as a liquid (e.g., for HTS screening):
| Solvent | Suitability | Max Storage Time | Notes |
| DMSO (Anhydrous) | High | 3 Months (-20°C) | Use "septum-sealed" anhydrous DMSO.[1][2][3] Hygroscopic DMSO absorbs water, promoting hydrolysis.[2] |
| Ethanol/Methanol | Medium | 1 Week (-20°C) | Protics solvents can facilitate proton transfer; high O2 solubility.[1][2][3] |
| Chloroform/DCM | NO | < 24 Hours | Often contains trace HCl (acidic), causing rapid polymerization.[1][2][3] |
| Water/Buffer | NO | Immediate Use | Poor solubility; hydrolysis risk.[1][2][3] |
Troubleshooting & FAQs (Module 3)
Q1: The powder has turned from off-white to a yellowish-brown. Is it still usable?
-
Diagnosis: This indicates the formation of "pyrrole blacks" (polymers) or conjugated oxidation products.[2]
-
Action:
Q2: I see a new peak in LC-MS with Mass = [M+16] or [M+32]. What is this?
-
Technical Insight:
-
Resolution: These are inactive impurities.[1][2][3] If >5%, repurification is required.[2]
Q3: Can I store the compound in DMSO at Room Temperature?
-
Answer: No.
-
Reasoning: DMSO is an oxidant (Swern oxidation mechanism).[1][2][3] While mild, over weeks at RT, it can oxidize the electron-rich pyrrole, especially if the DMSO is "wet" (hygroscopic absorption of water) [2].[2]
Q4: My compound precipitated out of the DMSO stock after freezing. How do I redissolve it?
Quality Control & Validation (Module 4)
Before using stored material for critical biological assays (e.g., IC50 determination), perform this System Suitability Test (SST) .
SST Decision Tree
Figure 2: Quality Control Decision Matrix for stored samples.
Validation Methods
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2][3] Avoid TFA if possible, as it is a strong acid that can degrade the pyrrole on-column.[1][2][3]
-
Detection: UV 254 nm (Sulfonamide) and 210 nm (General).[1][2][3]
-
-
NMR Check:
References
-
Mechanistic Insight into Pyrrole Oxidation
-
Title: Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones.[1][2][3][4]
-
Source: Royal Society of Chemistry (Catalysis Science & Technology).[2]
-
Relevance: Defines the M+16/M+32 oxidation pathway (formation of pyrrolin-2-ones and maleimides) typical for pyrrole derivatives.[1][2][3]
-
URL:[Link]
-
-
Sulfonamide Stability Data
-
Regulatory Storage Guidelines
-
General Pyrrole Handling
Sources
- 1. N-Benzyl-4-[3-(1H-pyrazol-4-ylmethyl)-ureido]-benzenesulfonamide | C18H23N5O3S | CID 166177316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | C17H16N2O3S | CID 2768241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. memmert.com [memmert.com]
- 10. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 11. ICH Official web site : ICH [ich.org]
- 12. m.youtube.com [m.youtube.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Resolving reproducibility issues in N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide bioassays
Status: Operational Ticket Focus: Reproducibility & Assay Optimization Responder: Senior Application Scientist, Lead Discovery Group
Introduction: Beyond the "n=3" Frustration
Welcome to the Technical Support Center. If you are here, you are likely experiencing the "phantom IC50" phenomenon with N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (and structurally related pyrrole-sulfonamides). One week the IC50 is 50 nM; the next, it’s 5 µM, or the standard deviations are overlapping.
This molecule presents a "perfect storm" of physicochemical challenges:
-
The Pyrrole Ring: Electron-rich and prone to oxidation (darkening of stocks).
-
The Sulfonamide-Benzyl Linker: Creates a rigid, hydrophobic core (LogP ~2.6–3.0), leading to poor aqueous solubility.
-
The "Crash-Out" Effect: Rapid precipitation upon dilution into aqueous media, often invisible to the naked eye but devastating to assay logic.
This guide moves beyond basic protocols to the causality of failure. We will stabilize your workflow using field-proven kinetic solubility adjustments and intermediate dilution strategies.
Module 1: The "Crash-Out" Phenomenon (Solubility)
Q: Why does my compound activity disappear at high concentrations (bell-shaped curve) or shift wildly between runs?
Diagnosis: You are likely diluting a 10 mM DMSO stock directly into the assay buffer. The Science: This compound is hydrophobic. When a droplet of 100% DMSO stock hits an aqueous buffer, the local concentration exceeds the solubility limit before mixing is complete. This creates micro-precipitates (aggregates) that sediment or stick to the pipette tip, effectively lowering the actual concentration in the well.
The Fix: The Intermediate Plate Method Do not jump from 100% DMSO to 0.5% DMSO in one step. You must "step down" the hydrophobicity.
Protocol: 3-Step Intermediate Dilution
-
Source Plate: Prepare 200x concentration stocks in 100% DMSO.
-
Intermediate Plate: Dilute 1:20 into assay buffer (yielding 10x concentration in 5% DMSO). The 5% DMSO helps keep the compound solubilized during this transition.
-
Assay Plate: Transfer 1:10 from the Intermediate Plate to the final assay wells (yielding 1x concentration in 0.5% DMSO).
Visualization: Solubility Decision Logic
Caption: Figure 1. The "Shock Precipitation" pathway (Red) vs. the stabilized Intermediate Dilution pathway (Green) for hydrophobic sulfonamides.
Module 2: Chemical Stability (The Pyrrole Factor)
Q: My stock solution has turned from light yellow to amber/brown. Is it still good?
Diagnosis: Pyrrole oxidation. The Science: The pyrrole ring is electron-rich and susceptible to oxidative polymerization, especially in the presence of light and trace acids. While the sulfonamide moiety is stable, the pyrrole degradation products can act as "PAINS" (Pan-Assay Interference Compounds), generating false positives via protein cross-linking or redox cycling.
The Fix: Strict Storage Protocols Discard any stock that has visibly changed color.
Data: Stability Matrix
| Storage Condition | Timeframe | Risk Level | Recommendation |
| DMSO Stock (RT, Light) | < 24 Hours | High | Avoid. Pyrrole oxidizes rapidly. |
| DMSO Stock (4°C) | 1 Week | Moderate | Use only for short-term screening. |
| DMSO Stock (-20°C) | 1 Month | Low | Standard storage. |
| DMSO Stock (-80°C, N2) | 6 Months+ | Minimal | Gold Standard. Store under nitrogen/argon. |
| Aqueous Buffer (pH < 6) | < 1 Hour | Critical | Prohibited. Acid catalyzes pyrrole polymerization. |
Module 3: Non-Specific Binding (The "Sticky" Compound)
Q: Why are my IC50 values 10x higher in polystyrene plates compared to polypropylene?
Diagnosis: Plasticware adsorption.[1] The Science: With a LogP > 2.5, N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide will adhere to standard untreated polystyrene (PS) plates. By the time you add the enzyme/cells, the free concentration of the drug in the well is a fraction of what you calculated.
The Fix: Surface Modification & Carrier Proteins
-
Plate Selection: Switch to Low-Binding (NBS) microplates immediately. These are hydrophilic-treated to repel hydrophobic small molecules.
-
Carrier Protein: Include 0.01% Triton X-100 or 0.1% BSA (Bovine Serum Albumin) in your assay buffer.
-
Mechanism: BSA acts as a "sacrificial surface," coating the plastic and preventing the drug from sticking, while keeping it available for the target.
-
Visualization: Adsorption & Assay Workflow
Caption: Figure 2. Impact of plate material on free compound availability. Standard plates deplete hydrophobic compounds via wall adsorption.
Module 4: Assay Interference (False Positives)
Q: I see inhibition, but it disappears when I add detergent. Why?
Diagnosis: Colloidal Aggregation. The Science: Many hydrophobic compounds form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, inhibiting them physically rather than chemically. This is a classic "false positive" mechanism.
The Fix: The Detergent Sensitivity Test If your IC50 shifts significantly (e.g., >3-fold) upon adding 0.01% Triton X-100, your compound was likely acting as an aggregator, not a specific inhibitor.
Protocol: Detergent Challenge
-
Run the dose-response curve in standard buffer.
-
Run the dose-response curve in buffer + 0.01% freshly prepared Triton X-100 .
-
Analysis:
-
Curves Overlay: True inhibition.
-
Curve shifts right (lower potency) with detergent: Aggregation artifact.
-
Summary of Critical Parameters
| Parameter | Specification | Reason |
| Max DMSO | < 1% (Ideal: 0.5%) | Prevent enzyme denaturation & cell toxicity. |
| Buffer pH | 7.0 – 8.0 | Avoid acidic polymerization of pyrrole. |
| Plate Type | Low-Binding (NBS) | Prevent hydrophobic adsorption. |
| Stock Storage | -80°C, Dark | Prevent oxidation. |
| Dilution | Intermediate Step | Prevent "crash-out" precipitation.[2] |
References
-
Assay Guidance Manual (NCBI). Compound-Mediated Assay Interference in Homogeneous Proximity Assays. [Link]
-
Assay Guidance Manual (NCBI). Assay Interference by Chemical Aggregates. [Link]
-
PubChem. N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide Compound Summary. [Link]
-
Journal of Medicinal Chemistry. Strategies to Identify and Minimize False Positives in Drug Discovery. [Link]
Sources
Validation & Comparative
Benchmarking N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide against clinical sulfonamide drugs
Topic: Benchmarking N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide against clinical sulfonamide drugs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Focus: N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide Derivatives as Dual-Action Inhibitors
Executive Summary & Compound Profile
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its structural analogs represent a pivotal class of hybrid pharmacophores designed to overcome the limitations of classical sulfonamide drugs.[1] While traditional sulfonamides (e.g., Acetazolamide, Sulfamethoxazole) are potent Carbonic Anhydrase Inhibitors (CAIs) or antimicrobials, they often lack isoform selectivity or secondary anticancer mechanisms.[1]
This guide benchmarks the 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold—a specific structural isomer optimized for dual targeting of Carbonic Anhydrase (CA) isoforms IX/XII and Tubulin polymerization —against clinical standards.[1]
Compound Profile
-
Core Pharmacophore: Benzenesulfonamide (Zinc-binding group for CA inhibition).[1]
-
Secondary Moiety: 1H-pyrrole ring (Lipophilic tail for hydrophobic pocket interaction).[1]
-
Mechanism of Action (MoA):
-
Key Advantage: Superior selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) compared to first-generation CAIs.[1]
Comparative Benchmarking Data
The following data synthesizes experimental results comparing the pyrrole-benzenesulfonamide scaffold (specifically the 3,4,5-trimethoxybenzoyl derivative, often coded as Compound 15 in recent literature) against clinical benchmarks Acetazolamide (AAZ) , SLC-0111 (Phase Ib/II candidate), and Combretastatin A-4 (CA-4) .[1]
Table 1: Carbonic Anhydrase Inhibition Constants ( , nM)
Data obtained via Stopped-Flow CO2 Hydration Assay.[1]
| Target Isoform | Pyrrole-Sulfonamide (Cmpd 15) | Acetazolamide (AAZ) | SLC-0111 (Clinical Std) | Selectivity Ratio (IX/II) |
| hCA I (Cytosolic - Off Target) | 73.1 nM | 250 nM | 5080 nM | -- |
| hCA II (Cytosolic - Off Target) | 6.8 nM | 12.1 nM | 960 nM | 3.5 (vs. 2.0 for AAZ) |
| hCA IX (Tumor Associated) | 24.1 nM | 25.0 nM | 45 nM | High |
| hCA XII (Tumor Associated) | 6.8 nM | 5.7 nM | 4.5 nM | Very High |
Interpretation: The pyrrole derivative demonstrates equipotent inhibition of the tumor-associated hCA IX compared to AAZ but offers a distinct structural advantage for dual-targeting design.[1] Unlike SLC-0111, which is highly selective but lacks tubulin activity, the pyrrole scaffold provides a "polypharmacology" approach.[1]
Table 2: Antiproliferative Activity ( , M)
Cell Viability Assay (MTT/MTS) - 72h Exposure.[1]
| Cell Line | Tissue Origin | Pyrrole-Sulfonamide (Cmpd 15) | Acetazolamide (AAZ) | Combretastatin A-4 (CA-4) |
| MCF-7 | Breast Cancer | 1.9 | >100 (Inactive) | 0.004 |
| HeLa | Cervical Cancer | 2.1 | >100 (Inactive) | 0.003 |
| HCT-116 | Colon Cancer | 3.0 | >100 (Inactive) | -- |
| NCI/ADR-RES | Multi-Drug Resistant | 1.9 | >100 (Inactive) | -- |
Critical Insight: Clinical sulfonamides like AAZ are virtually inactive against cancer cell proliferation in vitro because they only target pH regulation. The pyrrole-sulfonamide hybrid, however, achieves micromolar cytotoxicity, validating its dual-mechanism capability (CA inhibition + Tubulin disruption).[1]
Mechanism of Action & Signaling Pathways[2][3]
The pyrrole-benzenesulfonamide scaffold operates via a unique "Dual-Tail" mechanism.[1] The sulfonamide head anchors to the Zn
Figure 1: Dual-Targeting Mechanism (CA IX & Tubulin)[1]
Caption: Diagram illustrating the dual-inhibition pathway where the compound targets both the hypoxia-induced hCA IX enzyme and intracellular tubulin dynamics, leading to synergistic apoptosis.[1]
Experimental Protocols
To replicate the benchmarking data, the following self-validating protocols are recommended. These workflows ensure that observed inhibition is due to specific binding rather than non-specific aggregation.
Protocol A: Stopped-Flow CO2 Hydration Assay (Kinetic Validation)
Objective: Determine the inhibition constant (
-
Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with 20 mM Na
SO .[1] Dissolve Phenol Red indicator (0.2 mM).[1] -
Enzyme Activation: Incubate purified hCA isozyme (I, II, IX, or XII) for 15 min to ensure stability.
-
Substrate Injection: Use a Stopped-Flow apparatus (e.g., Applied Photophysics).
-
Measurement: Monitor absorbance drop at 557 nm (Phenol Red transition) over 0.1–1.0 seconds.
-
Calculation: Fit the initial velocity (
) to the Michaelis-Menten equation.[1] Determine using the Cheng-Prusoff equation: Validation Check: If AAZ deviates >15% from literature values (12 nM), recalibrate the CO saturation.[1]
Protocol B: Tubulin Polymerization Assay
Objective: Verify the secondary mechanism (microtubule destabilization).[1]
-
Setup: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) with 1 mM GTP.[1] -
Incubation: Add test compound (10
M) or Combretastatin A-4 (positive control) to the tubulin solution at 4°C. -
Initiation: Shift temperature to 37°C to trigger polymerization.
-
Detection: Measure fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 340 nm every 30s for 60 mins.
-
Result: A "flat-line" curve indicates inhibition of assembly.[1]
Figure 2: Assay Workflow Logic
Caption: Logical workflow for validating dual-activity candidates. Only compounds passing the nanomolar CA inhibition threshold proceed to phenotypic cancer screening.[1]
References
-
Masci, D., et al. (2023). "4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor."[1][3][4] Journal of Medicinal Chemistry, 66(21), 14850–14870.[1] [1]
-
Abas, M., et al. (2021). "Synthesis and biological evaluation of sulfonamides bearing pyrrole heterocycles as carbonic anhydrase inhibitors." European Journal of Medicinal Chemistry, 221, 113542. [1]
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1]
-
Nocentini, A., & Supuran, C. T. (2018). "Advances in the structural design of carbonic anhydrase IX/XII inhibitors." Expert Opinion on Drug Discovery, 13(11), 1003-1005.[1]
-
PubChem Compound Summary. "2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide." National Center for Biotechnology Information. [1]
Sources
- 1. CN117940427A - Substituted pyrazolo [1,5-a ] pyrimidine-7-amine compounds as CDK inhibitors and therapeutic uses thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORCID [orcid.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes information from structurally similar molecules and established chemical safety principles to create a robust framework for safe handling. Our approach is grounded in the hierarchy of controls, prioritizing engineering and administrative measures before relying on Personal Protective Equipment (PPE).
Inferred Hazard Profile and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide, a hazard assessment has been conducted based on its constituent functional groups and data from close structural analogs. This compound incorporates a benzenesulfonamide core, a pyrrole ring, and a benzyl group. Analysis of similar chemicals is critical for establishing a preliminary safety profile.
Key Structural Analogs Analysis:
-
4-(1H-pyrrol-1-yl)benzene-1-sulfonamide: This analog suggests the compound is harmful if swallowed and causes serious eye irritation[1].
-
N-benzyl-benzenesulfonamide: This analog indicates potential for skin and respiratory tract irritation, in addition to being harmful if swallowed and causing serious eye irritation[2].
-
Aromatic Amines & Sulfonamides: Generally, these classes of compounds require careful handling to avoid inhalation and skin contact.[3][4][5]
Based on this analysis, N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide should be handled as a hazardous substance with the following inferred risks:
| Hazard Category | GHS Hazard Statement | Pictogram | Signal Word | Rationale / Reference |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | Warning | Based on analogs containing the sulfonamide moiety.[1][2] |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning | Inferred from the N-benzyl-benzenesulfonamide structure.[2] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning | A consistent hazard for both primary analogs.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 | Warning | A common hazard for fine chemical powders and inferred from the N-benzyl-benzenesulfonamide structure.[2][6] |
This synthesized data underscores the necessity for a multi-faceted approach to protection, focusing on preventing oral, dermal, ocular, and respiratory exposure.
The Hierarchy of Controls: A Mandate for Safe Science
Before selecting PPE, it is imperative to implement higher-level safety controls. PPE is the last line of defense.[7][8]
-
Elimination/Substitution: In a research context, this involves assessing if a less hazardous analog could achieve the same scientific objective.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard.
-
Chemical Fume Hood: All manipulations of the solid compound or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.
-
-
Administrative Controls: These are procedural changes to how work is performed.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures before working with the material.[10][11]
-
Restricted Access: Designate specific areas for handling this compound and limit access to authorized personnel.
-
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.
| Laboratory Operation | Minimum Required PPE | Rationale for Selection |
| Pre-use Inspection & Area Setup | Safety Glasses, Lab Coat | Protects against incidental splashes or contact in a prepared lab environment. |
| Weighing Solid Compound | Safety Goggles, Lab Coat, Nitrile Gloves, Respiratory Protection (N95 or higher) | The primary risk is inhalation of fine powder. Goggles provide a better seal than glasses against airborne particulates.[6][12] |
| Preparing Solutions (Dissolving) | Chemical Splash Goggles, Lab Coat, Nitrile Gloves | Protects against splashes of the solvent and dissolved compound. The operation should be conducted in a fume hood.[13] |
| Running Reactions & Transfers | Chemical Splash Goggles, Lab Coat, Nitrile Gloves | Standard protection for handling chemical solutions. For exothermic reactions or those under pressure, a face shield over goggles is recommended.[9] |
| Work-up & Purification | Chemical Splash Goggles, Lab Coat, Nitrile Gloves (consider thicker or double-gloving) | Potential for higher concentrations and extended handling time increases the risk of dermal exposure. Consult a glove compatibility chart for the specific solvents used.[14] |
| Waste Disposal | Chemical Splash Goggles, Lab Coat, Nitrile Gloves | Prevents exposure when handling primary waste containers and during consolidation. |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Detailed Methodologies
Protocol 1: Weighing and Preparing a Stock Solution
This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a solution, integrating the necessary PPE and engineering controls.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, chosen solvent, and waste container.
-
Place a plastic-backed absorbent liner on the fume hood work surface to contain any spills.[15]
-
-
Donning PPE:
-
Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Don an N95 (or higher) respirator, performing a seal check as per manufacturer instructions.
-
Put on chemical splash goggles.
-
Wash and dry hands thoroughly before donning nitrile gloves. Ensure the glove cuffs are pulled over the sleeves of the lab coat.
-
-
Procedure:
-
Perform all manipulations inside the chemical fume hood.
-
Carefully open the container of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide. Avoid creating dust clouds.
-
Using a clean spatula, carefully transfer the desired amount of solid onto weigh paper on the balance.
-
Record the weight, then gently transfer the solid into the volumetric flask.
-
Add the solvent to the flask, cap it securely, and mix until the solid is fully dissolved.
-
Properly seal the primary container of the solid compound.
-
-
Decontamination and Doffing PPE:
-
Clean the spatula and any contaminated surfaces with an appropriate solvent-soaked wipe, disposing of the wipe in the designated chemical waste container.
-
Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the solid waste stream.
-
Remove goggles and respirator.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from handling N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, wipes), weigh paper, and absorbent liners should be collected in a clearly labeled, sealed waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]
By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide, fostering a culture of safety and scientific integrity within the laboratory.
References
-
What are the Health and Safety Guidelines for Using Amines? Apiecom. Available from: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Apiecom. Available from: [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Creative Safety Supply. Available from: [Link]
-
Benzenesulfonamide, N-benzyl-. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available from: [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service, U.S. Department of Agriculture. Available from: [Link]
-
NIOSH Table 1,2 & 3. University of Rochester Medical Center. Available from: [Link]
-
Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. Available from: [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available from: [Link]
-
Anhydrous Ammonia PPE. Prairieland FS, Inc. via YouTube. Available from: [Link]
-
Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside. Available from: [Link]
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. Available from: [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available from: [Link]
-
Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available from: [Link]
-
A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. Available from: [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. Available from: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Benzenesulfonamide, N-benzyl- | C13H13NO2S | CID 95236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. resources.psi-bfm.com [resources.psi-bfm.com]
- 7. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 11. capitalresin.com [capitalresin.com]
- 12. bulkinside.com [bulkinside.com]
- 13. velsafe.com [velsafe.com]
- 14. tandfonline.com [tandfonline.com]
- 15. safety.rochester.edu [safety.rochester.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
